molecular formula C16H19N3O4S B2613488 N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide CAS No. 1206988-61-5

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide

Cat. No.: B2613488
CAS No.: 1206988-61-5
M. Wt: 349.41
InChI Key: SFCQUOCOHXECKQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide is a synthetic organic compound that features a sulfonamide group attached to a pyridine ring, along with an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

    Attachment of the acetamide moiety: The intermediate product from the first step can be further reacted with 2-(2-methoxyethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, potentially affecting the methoxyethyl or pyridine moieties.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide would depend on its specific biological or chemical context. Generally, compounds with sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(4-(pyridine-2-sulfonamido)phenyl)acetamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring.

    N-(2-methoxyethyl)-2-(4-(pyridine-4-sulfonamido)phenyl)acetamide: Another positional isomer with the sulfonamide group at the 4-position of the pyridine ring.

Uniqueness

The specific positioning of the sulfonamide group and the methoxyethyl chain in N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide may confer unique properties in terms of binding affinity, solubility, and reactivity compared to its isomers.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-(pyridin-3-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-10-9-18-16(20)11-13-4-6-14(7-5-13)19-24(21,22)15-3-2-8-17-12-15/h2-8,12,19H,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCQUOCOHXECKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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